molecular formula C16H23N3O5S B5558025 N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide

N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide

Katalognummer B5558025
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: UZZCHVSMTDKCTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The synthesis and study of sulfonamide derivatives, including N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, often aim at exploring their potential as pharmacological agents or chemical intermediates due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of complex sulfonamides typically involves multi-step organic reactions, starting from simpler sulfonamide structures. One approach could involve the Sonogashira cross-coupling reaction, as demonstrated in the synthesis of related compounds, where halophenyl methanesulfonamides are coupled with alkynes in the presence of a palladium catalyst to introduce the desired functional groups onto the phenyl ring (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amide nitrogen. This configuration significantly influences the molecule's electronic properties and hydrogen bonding potential, affecting its reactivity and interaction with biological targets. Structural characterization is commonly achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, providing detailed information about the compound's functional groups and molecular conformation (Sakamoto et al., 1988).

Wissenschaftliche Forschungsanwendungen

Automated Synthesis and Impurity Minimization

[(18)F]FCWAY, a compound structurally related to N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, was developed as a serotonin 5-HT(1A) receptor ligand for clinical human studies. An automated one-step radiosynthesis process was developed using a Nuclear Interface C-11 Methylation System. This improved radiochemical yield and reduced chemical impurities, showcasing the potential of automated processes in synthesizing complex chemical compounds (Vuong et al., 2007).

Electrochemical Analysis in Pharmaceuticals

The electrochemical behavior of Nimesulide, a compound similar in structure to N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, was studied. This research demonstrated its reducibility and oxidizability, indicating the potential for electrochemical analysis in pharmaceuticals. This study provides insights into the analytical applications of similar compounds (Álvarez-Lueje et al., 1997).

Sulfomethylation in Macrocycle Synthesis

Sulfomethylation, a process relevant to the synthesis of compounds like N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, was studied to introduce methanesulfonate groups into macrocyclic structures. This technique is significant in the synthesis of complex organic compounds, offering a route to create diverse derivatives with potential pharmaceutical applications (van Westrenen & Sherry, 1992).

Structural Analysis in Drug Design

The structural study of nimesulidetriazole derivatives, structurally related to N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, highlighted the importance of supramolecular assembly in drug design. This research contributes to understanding how molecular structure affects drug properties and interactions (Dey et al., 2015).

Eigenschaften

IUPAC Name

N-[3-[4-(3-methoxyphenyl)-2-methyl-5-oxopiperazin-1-yl]-3-oxopropyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-12-10-19(13-5-4-6-14(9-13)24-2)16(21)11-18(12)15(20)7-8-17-25(3,22)23/h4-6,9,12,17H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZCHVSMTDKCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)CCNS(=O)(=O)C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide (non-preferred name)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.